molecular formula C27H26P2 B126693 1,3-Bis(diphenylphosphino)propane CAS No. 6737-42-4

1,3-Bis(diphenylphosphino)propane

Cat. No.: B126693
CAS No.: 6737-42-4
M. Wt: 412.4 g/mol
InChI Key: LVEYOSJUKRVCCF-UHFFFAOYSA-N
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Description

1,3-Bis(diphenylphosphino)propane (dppp) is a diphosphine ligand with the chemical formula C₂₇H₂₆P₂ and molecular weight 412.44 g/mol (CAS: 6737-42-4) . It consists of two diphenylphosphine groups connected by a three-carbon propane chain. This structure enables dppp to act as a bidentate ligand, forming stable complexes with transition metals like nickel, palladium, and platinum.

Preparation Methods

1,3-Bis(diphenylphosphino)propane can be synthesized through several methods:

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

Dppp forms stable complexes with Pd(II), Ni(II), Cu(II), Mn(II), and Fe(II), enabling diverse catalytic applications:

Metal ComplexKey PropertiesApplications
(dppp)PdCl₂ Air-stable, activates C–C coupling via oxidative addition Heck, Suzuki, and Negishi couplings
(dppp)NiCl₂ Catalyzes Kumada coupling (Mg-based cross-couplings) Polymer synthesis
[Au(dppp)]ₓ clusters Forms intermediates during gold nanoparticle synthesis Nanomaterial fabrication
Fe(II)/Mn(II)-dppp-APY Octahedral geometry with 2-aminopyridine co-ligand; Λₘ = 32–52 S cm² mol⁻¹ Model systems for redox catalysis
  • Stability : Dppp’s three-carbon linker optimizes bite angle (∼91°), enhancing metal-ligand bond strength compared to shorter analogs like dppe (1,2-bis(diphenylphosphino)ethane) .

Palladium-Catalyzed Copolymerization

Dppp-Pd complexes mediate alternating copolymerization of CO and ethylene:

  • Migratory insertion kinetics :

    • ΔG‡ for ethylene insertion: 16.6 kcal/mol at −45.6°C .

    • CO insertion is 10³–10⁵ times faster than ethylene, ensuring strict alternation .

Reaction StepActivation Parameters (ΔG‡, kcal/mol)Conditions
Ethylene insertion into Pd–R16.6−45.6°C, THF
CO insertion into Pd–R14.8−81.7°C, THF

Cross-Coupling Reactions

  • Kumada coupling : (dppp)NiCl₂ activates aryl halides (e.g., Ar–X) for coupling with Grignard reagents (R–Mg–X) .

  • Heck reaction : (dppp)Pd⁰ facilitates olefin arylation under mild conditions (TOF > 500 h⁻¹) .

Comparative Reactivity with Analogous Ligands

LigandBite Angle (°)Preferred MetalsCatalytic Efficiency (vs. dppp)
dppe 85Pd, PtLower (steric hindrance)
dppb 98Ni, RhHigher (flexible backbone)
dppp 91Pd, Ni, AuOptimal for most couplings

Scientific Research Applications

1,3-Bis(diphenylphosphino)propane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(diphenylphosphino)propane primarily involves its role as a ligand in coordination chemistry. It coordinates with metal centers through its phosphorus atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and polymerization .

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 57–63°C
  • Solubility : Insoluble in water, soluble in organic solvents like toluene and acetone .
  • Applications: Catalyst in cross-coupling reactions (e.g., Kumada coupling) . Dopant in single-walled carbon nanotube (SWCNT) films to enhance electrical conductivity . Precursor for palladium complexes in polyketone synthesis .

Comparison with Similar Diphosphine Compounds

Diphosphine ligands are critical in coordination chemistry and materials science. Below, dppp is compared with structurally analogous compounds based on substituents , chain length , and performance in applications .

Substituent Effects: Phenyl vs. Alkyl Groups

1,3-Bis(dimethylphosphino)propane (dmpp)

  • Structure : Methyl groups replace phenyl groups on phosphorus.
  • Properties : Smaller steric bulk compared to dppp, leading to faster ligand substitution kinetics.
  • Performance: In SWCNT films, dmpp showed lower electrical conductivity enhancement than dppp, likely due to weaker π-π interactions with nanotubes .

1,3-Bis(dicyclohexylphosphino)propane (dcpp)

  • Structure : Cyclohexyl groups provide intermediate steric bulk.
  • Performance : Exhibits moderate conductivity in SWCNT films but lower than dppp and dpph (hexane analog) .

1,3-Bis(di-tert-butylphosphino)propane

  • Structure : Bulky tert-butyl groups increase steric hindrance.
  • Impact : Enhances stability of metal complexes but reduces catalytic activity in sterically sensitive reactions .

Chain Length Effects: Propane vs. Longer Chains

1,6-Bis(diphenylphosphino)hexane (dpph)

  • Structure : Six-carbon chain instead of three.
  • Performance: In SWCNT films, dpph increased electrical conductivity 4× and the Seebeck coefficient by 467 µW/m·K², outperforming dppp due to improved dopant-nanotube alignment .

1,5-Bis(diphenylphosphino)pentane

  • Structure : Five-carbon chain.
  • Application : Used in nickel complexes but less common than dppp .

Electronic and Steric Comparison Table

Compound Substituents Chain Length Molecular Weight Key Property/Application
dppp (C₂₇H₂₆P₂) Phenyl Propane (3C) 412.44 High catalytic activity
dmpp Methyl Propane 212.22 Moderate SWCNT doping
dcpp Cyclohexyl Propane 396.48 Intermediate steric bulk
dpph (C₃₉H₃₈P₂) Phenyl Hexane (6C) 580.64 Superior SWCNT conductivity
1,3-Bis(di-t-Bu-P)propane tert-Butyl Propane 332.49 High steric protection

Catalytic Performance

  • dppp-Ni Complexes : Used in Heck and Kumada couplings due to optimal bite angle (~91°), balancing stability and reactivity .
  • dpph-Pd Complexes : Longer chains reduce bite angle efficiency, making dppp more favorable for rigid coordination .

Material Science

  • SWCNT Films : dpph outperforms dppp in conductivity enhancement, but dppp remains cost-effective for industrial use .

Biological Activity

1,3-Bis(diphenylphosphino)propane (DPPP) is an organophosphorus compound widely recognized for its applications in coordination chemistry and catalysis. This article delves into the biological activity of DPPP, highlighting its interactions with biological systems, potential therapeutic applications, and associated health risks.

DPPP, with the molecular formula C18H18P2\text{C}_{18}\text{H}_{18}\text{P}_2, is a bidentate ligand that forms stable complexes with various metal ions. Its structure allows it to create chelate rings, which are crucial for its catalytic properties. The compound is typically a white solid that is soluble in organic solvents but insoluble in water, making it suitable for various organic reactions and applications in materials science.

Antimicrobial Properties

Recent studies have indicated that DPPP and its metal complexes exhibit significant antimicrobial activity. For instance, a study characterized several coordination compounds of DPPP with metal ions such as Ni(II), Cu(II), Mn(II), and Fe(II). These complexes were tested against multiple bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans). The results demonstrated varying degrees of antibacterial and antifungal activity, suggesting that the metal ion's nature significantly influences the biological efficacy of the complexes .

Coordination Chemistry and Biological Applications

DPPP serves as a ligand in various metal complexes that have potential applications in medicinal chemistry. For example, nickel complexes formed with DPPP have been explored for their role in catalyzing reactions relevant to drug synthesis. The ability of DPPP to stabilize metal ions enhances the therapeutic potential of these complexes .

Summary of Toxicological Effects

Exposure Route Effect
EyeCauses irritation
SkinCauses irritation; harmful if absorbed
IngestionMay cause digestive tract irritation; harmful if swallowed
InhalationCauses respiratory tract irritation

Case Studies

  • Nickel Complexes : A study on nickel(II) complexes containing DPPP revealed their structural characteristics and biological activity against common pathogens. The nickel-DPPP complex displayed notable antibacterial properties, particularly against Gram-positive bacteria .
  • Copper Complexes : Research involving copper(I) aggregates formed with DPPP indicated potential applications in photodynamic therapy due to their light-absorbing properties and ability to generate reactive oxygen species .
  • Silver Coordination Polymers : Silver(I) complexes with DPPP have shown promise as antibacterial agents due to their structural diversity and ability to disrupt bacterial membranes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-Bis(diphenylphosphino)propane, and how do reaction conditions influence yield?

DPPP is typically synthesized via nucleophilic substitution between diphenylphosphine and 1,3-dibromopropane under inert conditions. A common method involves using sodium or potassium tert-butoxide as a base in anhydrous tetrahydrofuran (THF) at reflux temperatures (60–80°C). Yield optimization requires strict control of moisture and oxygen to prevent oxidation of the phosphine groups. Post-synthesis purification via recrystallization from ethanol or toluene is critical to achieve >95% purity .

Q. How can researchers characterize the structural integrity of DPPP post-synthesis?

Key techniques include:

  • <sup>31</sup>P NMR spectroscopy : A singlet near δ -15 ppm confirms the presence of equivalent phosphorus atoms.
  • X-ray crystallography : Reveals the ligand's bite angle (~98°) and spatial arrangement of phenyl groups, critical for coordination chemistry .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (412.44 g/mol) and detects impurities .

Q. What safety protocols are essential for handling DPPP in the laboratory?

DPPP is air-sensitive and toxic. Required precautions:

  • Use gloveboxes or Schlenk lines under nitrogen/argon atmospheres.
  • Wear nitrile gloves, safety goggles, and lab coats. Contaminated gloves must be disposed of as hazardous waste.
  • Store in amber glass vials at room temperature, away from oxidizers .

Advanced Research Questions

Q. How does DPPP's bite angle influence its performance in transition-metal catalysis?

DPPP’s 1,3-propylene linker creates a bite angle of ~98°, which stabilizes square-planar or trigonal-bipyramidal geometries in metal complexes (e.g., Ni, Pd). This angle enhances catalytic activity in cross-coupling reactions (e.g., Kumada coupling) by reducing steric strain and improving substrate access. Comparative studies show DPPP outperforms shorter-bite ligands (e.g., dppe, bite angle ~85°) in reactions requiring bulky substrates .

Q. What strategies mitigate ligand oxidation during catalytic cycles involving DPPP?

Oxidation to phosphine oxide (detected via <sup>31</sup>P NMR at δ +25 ppm) deactivates DPPP. Mitigation approaches:

  • Add reductants : 1,2-Bis(diphenylphosphino)ethane (dppe) or ascorbic acid regenerates active phosphine ligands.
  • Optimize solvent polarity : Low-polarity solvents (toluene) reduce oxidation rates compared to polar aprotic solvents (DMF) .

Q. How do DPPP-based nickel complexes compare to palladium analogs in polyketone synthesis?

NiCl2(DPPP) catalyzes CO/ethylene copolymerization to form linear polyketones with higher regioselectivity than Pd analogs. However, Pd/DPPP systems achieve higher turnover numbers (TON >10<sup>4</sup>) under milder conditions (25°C vs. 80°C for Ni). Contradictions in reported TONs arise from differences in CO pressure (1–10 bar) and solvent purity .

Q. What experimental evidence supports DPPP's role in stabilizing gold nanoclusters?

In [Au6(DPPP)4]<sup>2+</sup> clusters, DPPP's chelating ability prevents aggregation and enables size-selective synthesis. X-ray absorption spectroscopy (XAS) confirms Au–P bond lengths of ~2.3 Å, while UV-Vis shows a distinct plasmon resonance at 520 nm, absent in unprotected clusters .

Q. Data Contradictions and Resolution

Q. Why do studies report conflicting catalytic efficiencies for DPPP in Heck reactions?

Discrepancies arise from:

  • Substrate scope : Electron-deficient aryl halides (e.g., 4-nitroiodobenzene) react faster (TOF >500 h<sup>-1</sup>) than electron-rich analogs (TOF <50 h<sup>-1</sup>).
  • Base selection : Et3N yields higher conversions than K2CO3 due to improved solubility.
  • Ligand-to-metal ratio : Optimal activity occurs at 2:1 (DPPP:Pd), while excess ligand (>3:1) inhibits catalysis .

Q. Methodological Recommendations

Q. How to design air-stable DPPP derivatives without compromising catalytic activity?

  • Backbone fluorination : Replacing CH2 groups with CF2 in the propylene linker increases oxidation resistance.
  • Steric shielding : Introducing ortho-methyl groups on phenyl rings reduces oxygen accessibility. These modifications retain ~90% activity in Suzuki-Miyaura couplings .

Properties

IUPAC Name

3-diphenylphosphanylpropyl(diphenyl)phosphane
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InChI

InChI=1S/C27H26P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEYOSJUKRVCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C27H26P2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0064464
Record name Phosphine, 1,3-propanediylbis[diphenyl-
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Molecular Weight

412.4 g/mol
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CAS No.

6737-42-4
Record name 1,3-Bis(diphenylphosphino)propane
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Record name 1,3-Bis(diphenylphosphino)propane
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Record name Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-diphenyl-
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Record name Propane-1,3-diylbis(diphenylphosphine)
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Retrosynthesis Analysis

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